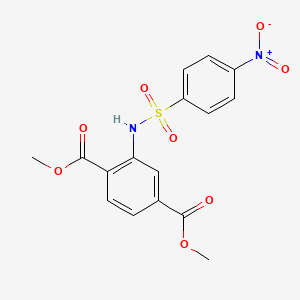
ethyl (2E)-5-phenyl-2-(1,1,1-trifluoro-3-methoxy-3-oxopropan-2-ylidene)-1,3-oxathiole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxathioles, which are characterized by a five-membered ring containing both oxygen and sulfur atoms. The presence of trifluoromethyl and methoxy groups further enhances its chemical reactivity and potential utility in research and industry.
準備方法
The synthesis of ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thioglycolic acid derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the oxathiole ring. Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.
化学反応の分析
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, where nucleophiles like amines or thiols replace the fluorine atoms.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
科学的研究の応用
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated compounds.
作用機序
The mechanism of action of ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE involves its interaction with molecular targets through various pathways. The trifluoromethyl and methoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. Additionally, its ability to undergo redox reactions may contribute to its biological effects by altering cellular redox states.
類似化合物との比較
ETHYL (2E)-5-PHENYL-2-(1,1,1-TRIFLUORO-3-METHOXY-3-OXOPROPAN-2-YLIDENE)-2H-1,3-OXATHIOLE-4-CARBOXYLATE can be compared with other oxathiole derivatives and fluorinated compounds:
Similar Compounds: Examples include ethyl 5-methyl-2-(1,1,1-trifluoro-3-methoxy-3-oxopropan-2-ylidene)-1,3-oxathiole-4-carboxylate and other trifluoromethyl-substituted oxathioles.
Uniqueness: The presence of both trifluoromethyl and methoxy groups in the same molecule is relatively rare, providing unique chemical and physical properties that can be exploited in various applications.
特性
分子式 |
C16H13F3O5S |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
ethyl (2E)-5-phenyl-2-(1,1,1-trifluoro-3-methoxy-3-oxopropan-2-ylidene)-1,3-oxathiole-4-carboxylate |
InChI |
InChI=1S/C16H13F3O5S/c1-3-23-14(21)12-11(9-7-5-4-6-8-9)24-15(25-12)10(13(20)22-2)16(17,18)19/h4-8H,3H2,1-2H3/b15-10+ |
InChIキー |
SOIAWOQSOUAHMP-XNTDXEJSSA-N |
異性体SMILES |
CCOC(=O)C1=C(O/C(=C(/C(=O)OC)\C(F)(F)F)/S1)C2=CC=CC=C2 |
正規SMILES |
CCOC(=O)C1=C(OC(=C(C(=O)OC)C(F)(F)F)S1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)

![N-(4-hydroxyphenyl)-4-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11640434.png)
![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)

![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-1-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11640459.png)
![4-(3-Methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11640467.png)
![2-[(4-Chlorophenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11640483.png)
![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)
![(6Z)-2-butyl-5-imino-6-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640504.png)
